Regioisomeric Differentiation: Position of the Methyl Group on the Aniline Ring
N-[2-(Isopentyloxy)benzyl]-4-methylaniline (para-methyl substitution) is differentiated from its 3-methylaniline isomer (CAS 1040684-35-2) by the location of the methyl group on the aniline ring . While both share the identical molecular formula (C19H25NO) and molecular weight (283.41 g/mol), the para-substitution in the target compound alters the electronic environment of the amine, potentially affecting its nucleophilicity and binding interactions. This structural nuance is critical in proteomics applications, where even minor changes can influence protein-ligand recognition . No direct quantitative head-to-head comparison was identified in the primary literature.
| Evidence Dimension | Molecular structure (regioisomerism) |
|---|---|
| Target Compound Data | N-[2-(Isopentyloxy)benzyl]-4-methylaniline (para-methyl) |
| Comparator Or Baseline | N-[2-(Isopentyloxy)benzyl]-3-methylaniline (meta-methyl) |
| Quantified Difference | Regioisomeric shift: methyl group from para (target) to meta (comparator) position |
| Conditions | Structural comparison; both compounds share identical molecular formula and weight |
Why This Matters
For researchers requiring a specific para-substituted aniline scaffold, the 4-methyl variant ensures consistency with established structure-activity relationships; procurement of the incorrect isomer introduces an uncontrolled variable.
